
2-Bromo-3,5-dichlorobenzyl alcohol
Overview
Description
2-Bromo-3,5-dichlorobenzyl alcohol is an organic compound with the molecular formula C7H5BrCl2O It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-dichlorobenzyl alcohol typically involves the bromination and chlorination of benzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where benzyl alcohol is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group in 2-bromo-3,5-dichlorobenzyl alcohol is susceptible to oxidation, forming aldehydes or carboxylic acids under controlled conditions.
Mechanistic Insights :
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Oxidation proceeds via deprotonation of the hydroxyl group followed by electron transfer to the oxidizing agent.
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Potassium permanganate (KMnO₄) in alkaline media facilitates cleavage of the C–OH bond, forming the carboxylic acid .
Substitution Reactions
The bromine and chlorine atoms participate in nucleophilic substitution (SN1/SN2) or electrophilic aromatic substitution (EAS).
Mechanistic Insights :
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SN2 Bromination : Bromine acts as an electrophile, replacing the hydroxyl group in a backside attack mechanism .
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EAS Chlorination : Chlorine substitutes hydrogen on the aromatic ring, directed by electron-withdrawing halogens .
Reduction Reactions
The hydroxyl group and halogens can be reduced under specific conditions.
Mechanistic Insights :
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LiAlH₄ reduces the hydroxyl group to a methylene group via a two-step protonation and hydride transfer .
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Catalytic hydrogenolysis removes bromine selectively while preserving chlorine substituents .
Elimination Reactions
Under acidic conditions, dehydration forms alkenes.
Reaction Type | Reagents/Conditions | Major Product | Yield/Notes | Source |
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Dehydration | H₂SO₄, 120°C | 2-Bromo-3,5-dichlorostyrene | Favors E2 mechanism |
Mechanistic Insights :
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Sulfuric acid protonates the hydroxyl group, converting it into a better leaving group (H₂O).
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Elimination follows an E2 pathway, producing a conjugated alkene .
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed couplings.
Reaction Type | Reagents/Conditions | Major Product | Yield/Notes | Source |
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Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Biaryl derivatives | Requires inert atmosphere |
Mechanistic Insights :
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Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate.
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Transmetallation with the boronic acid and reductive elimination yield the biaryl product .
Environmental Stability and Degradation
Hydrolysis and photodegradation pathways have been documented:
Industrial-Scale Reaction Optimization
Key parameters for large-scale synthesis:
Scientific Research Applications
Scientific Research Applications
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Antimicrobial Activity :
- 2-Bromo-3,5-dichlorobenzyl alcohol exhibits broad-spectrum antimicrobial properties. It has been utilized in formulations aimed at treating infections due to its efficacy against various pathogens. Studies indicate that it can act as a preservative and biocide in commercial products.
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Pharmaceutical Intermediates :
- The compound serves as an intermediate in the synthesis of more complex pharmaceuticals. Its unique structure allows for modifications that lead to the development of new therapeutic agents. For instance, derivatives of this compound have shown potential antifungal activity, making them candidates for further pharmacological studies .
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Drug Metabolism Studies :
- Preliminary research suggests that this compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions can provide insights into how this compound affects the metabolism of other drugs, leading to safer pharmaceutical applications.
Industrial Applications
- Agricultural Uses :
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Preservative in Consumer Products :
- Due to its antimicrobial properties, this compound is used as a preservative in various consumer products, including cosmetics and personal care items. Its effectiveness in preventing microbial growth helps extend the shelf life of these products.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-Bromo-3,5-dichlorobenzyl alcohol exerts its effects can vary depending on its application. In antimicrobial studies, it is believed to disrupt microbial cell membranes or interfere with essential enzymatic processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Another halogenated benzyl alcohol with similar antimicrobial properties.
3,5-Dichlorobenzyl alcohol: Lacks the bromine atom but shares similar chemical reactivity.
2-Bromo-4-chlorobenzyl alcohol: Differently substituted but exhibits comparable chemical behavior.
Uniqueness
2-Bromo-3,5-dichlorobenzyl alcohol is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and potential applications. Its distinct structure allows for targeted modifications and the development of specialized derivatives for various research and industrial purposes.
Biological Activity
2-Bromo-3,5-dichlorobenzyl alcohol is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of bromine and chlorine substituents on a benzyl alcohol framework, which may influence its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure : The molecular formula for this compound is C₁₃H₉BrCl₂O. Its structure features a benzyl alcohol group with bromine and chlorine atoms positioned on the aromatic ring.
Synthesis : The synthesis typically involves the bromination and chlorination of benzhydrol derivatives. Common methods include reacting benzhydrol with bromine and chlorine under controlled conditions to achieve the desired substitution pattern.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, treatment with this compound resulted in significant reductions in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to altered cellular responses. The compound's halogen substituents may enhance its binding affinity to target proteins or enzymes involved in critical biological processes.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.
- Cancer Cell Line Studies : In another research effort, the compound was tested on various cancer cell lines. The results showed that concentrations as low as 50 µM could induce apoptosis in MCF-7 cells, with associated increases in pro-apoptotic markers such as Bax and decreases in anti-apoptotic Bcl-2 levels.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
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This compound | Moderate | Significant | Membrane disruption; apoptosis induction |
2-Bromo-4-chlorophenol | High | Moderate | Protein denaturation; enzyme inhibition |
3-Bromo-4-hydroxybenzoic acid | Low | Significant | Inhibition of proliferation; cell cycle arrest |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-bromo-3,5-dichlorobenzyl alcohol, and how can reaction yields be optimized?
A common approach involves the reduction of a substituted benzaldehyde or ketone precursor. For example, lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under inert conditions can reduce a bromo-dichloro-substituted benzaldehyde to the corresponding alcohol. Reaction optimization includes controlling stoichiometry (e.g., 4:1 molar ratio of LiAlH4 to substrate) and reflux duration (1–2 hours). Post-reaction quenching with water and extraction with dichloromethane, followed by drying over Na2SO4, typically yields >90% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. Key <sup>1</sup>H-NMR signals include aromatic proton splitting patterns (e.g., doublets for para-substituted Cl/Br) and hydroxyl (-OH) resonance near δ 5.1 ppm. <sup>13</sup>C-NMR can identify quaternary carbons adjacent to halogens (δ 120–135 ppm). FT-IR spectroscopy confirms the hydroxyl group (broad peak ~3300 cm<sup>−1</sup>) and C-Br/C-Cl stretches (550–800 cm<sup>−1</sup>) .
Q. How does the steric and electronic effects of bromine and chlorine substituents influence the compound’s reactivity?
The electron-withdrawing Cl and Br groups deactivate the benzene ring, directing electrophilic substitutions to the less hindered positions. For instance, bromine at the 2-position creates steric hindrance, limiting nucleophilic attacks at adjacent sites. Computational studies (e.g., density functional theory) can predict regioselectivity in reactions like esterification or oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictory data in the regioselectivity of electrophilic substitutions on this compound?
Conflicting results may arise from solvent polarity or catalyst choice. For example, nitration in polar aprotic solvents (e.g., acetonitrile) may favor meta-substitution, while non-polar solvents shift selectivity. Controlled experiments with <sup>19</sup>F NMR tracers or isotopic labeling (e.g., <sup>2</sup>H) can clarify mechanistic pathways .
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or mass spectrometry (MS) provides ppm-level sensitivity for halogenated byproducts. Gas chromatography (GC) with electron capture detection (ECD) is ideal for volatile derivatives. Cross-validate results with nuclear Overhauser effect (NOE) NMR to confirm impurity structures .
Q. How do environmental conditions (pH, temperature) affect the stability of this compound in aqueous solutions?
Accelerated stability studies under varying pH (2–12) and temperatures (25–80°C) can identify degradation pathways. For example, acidic conditions may hydrolyze the benzyl alcohol to aldehydes, while alkaline media promote oxidation. Use Arrhenius plots to extrapolate shelf-life under standard conditions .
Q. What strategies improve the enantiomeric purity of this compound derivatives in asymmetric synthesis?
Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution using lipases (e.g., Candida antarctica) can enhance enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC columns (e.g., Chiralpak IA) or circular dichroism (CD) spectroscopy .
Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?
Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target enzymes (e.g., cytochrome P450). QSAR (quantitative structure-activity relationship) models optimize substituent effects on logP and polar surface area to improve pharmacokinetic properties .
Properties
IUPAC Name |
(2-bromo-3,5-dichlorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQSEHWBSTZKJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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